Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group and a fluoro group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-fluoro-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Esterification: The final step involves the esterification of the alcohol with methyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the fluoro group.
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-19-15-8-7-13(10-14(15)17)12-5-3-11(4-6-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRFHDHHEBIDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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